molecular formula C5H11FN2 B14773606 (3R,4S)-4-fluoropiperidin-3-amine

(3R,4S)-4-fluoropiperidin-3-amine

Cat. No.: B14773606
M. Wt: 118.15 g/mol
InChI Key: TUPWXEMZUIDTEF-UHFFFAOYSA-N
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Description

(3R,4S)-4-fluoropiperidin-3-amine is a chiral compound with significant interest in various scientific fields. This compound features a piperidine ring substituted with a fluorine atom at the 4th position and an amine group at the 3rd position. The stereochemistry of the compound is specified by the (3R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluoropiperidin-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable piperidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4th position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amine Introduction: The amine group at the 3rd position can be introduced through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluoropiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine or fluorine positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(3R,4S)-4-fluoropiperidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluoropiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions. The amine group can form ionic bonds with acidic residues in the target protein, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-hydroxypiperidin-3-amine: Similar structure but with a hydroxyl group instead of a fluorine atom.

    (3R,4S)-4-methylpiperidin-3-amine: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (3R,4S)-4-fluoropiperidin-3-amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

4-fluoropiperidin-3-amine

InChI

InChI=1S/C5H11FN2/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3,7H2

InChI Key

TUPWXEMZUIDTEF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1F)N

Origin of Product

United States

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